5-bromo-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-furamide
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Overview
Description
5-BROMO-N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a subject of interest for researchers in various fields.
Preparation Methods
The synthesis of 5-BROMO-N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE involves multiple steps. One common synthetic route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, followed by annulation of the triazole ring on the thiadiazole . The reaction conditions typically involve the use of dry DMF (dimethylformamide) and potassium carbonate as a base, with subsequent treatment with p-TsOH (para-toluenesulfonic acid) .
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of microwave-assisted synthesis, which has been shown to be an efficient and eco-friendly method for producing triazolo derivatives .
Chemical Reactions Analysis
5-BROMO-N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
5-BROMO-N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-BROMO-N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in various biological processes . The inhibition of these enzymes can lead to therapeutic effects, such as reducing inflammation or preventing the growth of cancer cells.
Comparison with Similar Compounds
Similar compounds to 5-BROMO-N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE include other triazolothiadiazole derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds are also known for their diverse pharmacological properties and are used in similar research applications.
The uniqueness of 5-BROMO-N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE lies in its specific substitution pattern and the presence of the furan-2-carboxamide group, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C17H14BrN5O2S |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
5-bromo-N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H14BrN5O2S/c1-2-14-20-21-17-23(14)22-16(26-17)11-5-3-10(4-6-11)9-19-15(24)12-7-8-13(18)25-12/h3-8H,2,9H2,1H3,(H,19,24) |
InChI Key |
NHJGSXALLZLXCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(O4)Br |
Origin of Product |
United States |
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